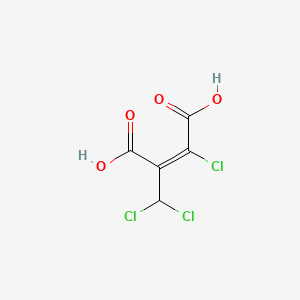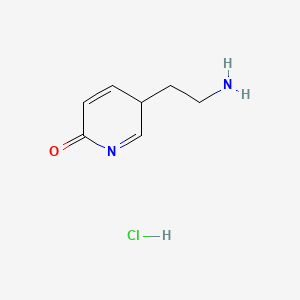
3-(2-aminoethyl)-3H-pyridin-6-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-aminoéthyl)-3H-pyridin-6-one ; chlorhydrate est un composé chimique qui a suscité un intérêt dans divers domaines scientifiques en raison de sa structure unique et de ses applications potentielles. Ce composé présente un cycle pyridinone substitué par un groupe aminoéthyl, ce qui en fait une molécule polyvalente pour la recherche et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(2-aminoéthyl)-3H-pyridin-6-one ; chlorhydrate implique généralement la réaction de la 3H-pyridin-6-one avec le chlorure de 2-aminoéthyle en présence d'une base telle que l'hydroxyde de sodium. La réaction est réalisée sous reflux pour assurer une conversion complète des matières premières en produit désiré. Le composé résultant est ensuite purifié par recristallisation ou par des techniques de chromatographie.
Méthodes de production industrielle
Dans un environnement industriel, la production de 3-(2-aminoéthyl)-3H-pyridin-6-one ; chlorhydrate peut impliquer des réacteurs à flux continu pour optimiser l'efficacité de la réaction et le rendement. L'utilisation de systèmes automatisés permet un contrôle précis des paramètres de réaction, assurant une qualité constante et une évolutivité du composé.
Analyse Des Réactions Chimiques
Types de réactions
3-(2-aminoéthyl)-3H-pyridin-6-one ; chlorhydrate subit diverses réactions chimiques, notamment :
Oxydation : Le groupe aminoéthyl peut être oxydé pour former des dérivés oxo correspondants.
Réduction : Le cycle pyridinone peut être réduit pour former des dérivés dihydropyridinone.
Substitution : Le groupe aminoéthyl peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions communs
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les halogénures d'alkyle et les chlorures d'acyle sont utilisés dans des conditions basiques ou acides.
Principaux produits formés
Oxydation : Dérivés oxo du 3-(2-aminoéthyl)-3H-pyridin-6-one.
Réduction : Dérivés dihydropyridinone.
Substitution : Divers dérivés pyridinone substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
3-(2-aminoéthyl)-3H-pyridin-6-one ; chlorhydrate a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques complexes.
Biologie : Enquête sur son rôle potentiel dans l'inhibition enzymatique et les études de liaison aux récepteurs.
Médecine : Exploration de son potentiel thérapeutique dans le traitement des troubles neurologiques et en tant qu'agent antimicrobien.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans les réactions chimiques.
Mécanisme d'action
Le mécanisme d'action du 3-(2-aminoéthyl)-3H-pyridin-6-one ; chlorhydrate implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le groupe aminoéthyl permet au composé de former des liaisons hydrogène et des interactions électrostatiques avec les sites actifs, conduisant à l'inhibition ou à l'activation des voies biologiques. Le cycle pyridinone fournit une stabilité structurelle et améliore l'affinité de liaison aux molécules cibles.
Applications De Recherche Scientifique
3-(2-aminoethyl)-3H-pyridin-6-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an antimicrobial agent.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(2-aminoethyl)-3H-pyridin-6-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The pyridinone ring provides structural stability and enhances binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(2-aminoéthyl)indole : Partage le groupe aminoéthyl mais a un cycle indole au lieu d'un cycle pyridinone.
2-aminoéthylpyridine : Contient un cycle pyridine avec un groupe aminoéthyl mais n'a pas la fonctionnalité cétone.
3-(2-aminoéthyl)-6,7-diméthoxyquinazolin-4(3H)-one : Structure similaire avec des groupes méthoxy supplémentaires et un cycle quinazolinone.
Unicité
3-(2-aminoéthyl)-3H-pyridin-6-one ; chlorhydrate est unique en raison de sa combinaison du cycle pyridinone et du groupe aminoéthyl, qui fournit un équilibre entre réactivité et stabilité. Cela en fait un composé précieux pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C7H11ClN2O |
|---|---|
Poids moléculaire |
174.63 g/mol |
Nom IUPAC |
3-(2-aminoethyl)-3H-pyridin-6-one;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-4-3-6-1-2-7(10)9-5-6;/h1-2,5-6H,3-4,8H2;1H |
Clé InChI |
ZOYFJXXHEQWZJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N=CC1CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


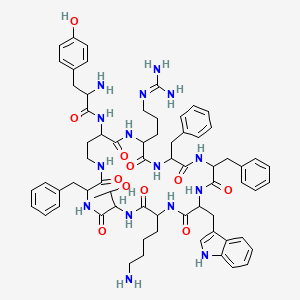
![n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285709.png)
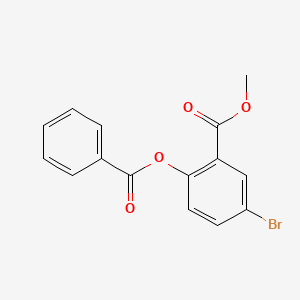
![1-Bromobenzo[c]phenanthrene](/img/structure/B12285718.png)
![4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B12285720.png)
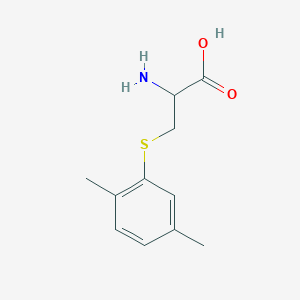

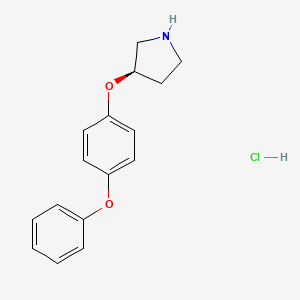
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dodecanoate](/img/structure/B12285756.png)

![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12285762.png)
![5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-tert-butyl-1,3-oxazolidin-2-one](/img/structure/B12285763.png)
![[(3S)-3-(2-ethoxyphenoxy)-2-methylsulfonyloxy-3-phenylpropyl] 4-nitrobenzoate](/img/structure/B12285769.png)
